

triammonium citrate crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triammonium*

Cat. No.: *B15348185*

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure Analysis of **Triammonium** Citrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of **triammonium** citrate, $((\text{NH}_4)_3\text{C}_6\text{H}_5\text{O}_7)$. It consolidates crystallographic data, details experimental methodologies, and presents logical workflows for structure determination. The information is intended to serve as a valuable resource for researchers and professionals in the fields of crystallography, materials science, and pharmaceutical development.

Crystallographic Data

The crystal structure of **triammonium** citrate has been determined through single-crystal and powder X-ray diffraction techniques. The compound crystallizes in the orthorhombic space group $P2_12_12_1$ [1]. The crystallographic data are summarized in the tables below.

Table 1: Unit Cell Parameters for **Triammonium** Citrate[1]

Temperature (K)	a (Å)	b (Å)	c (Å)	Volume (Å ³)
200	10.775(6)	14.715(7)	6.165(2)	977.5
300	10.826(3)	14.803(4)	6.187(1)	990.7

Table 2: Crystal Data and Structure Refinement Details

Parameter	Value
Crystal system	Orthorhombic
Space group	P2 ₁ 2 ₁ 2 ₁
Z	4
Radiation	MoK α
Data collection temperature	200 K, 300 K

Note: Detailed atomic coordinates, bond lengths, and angles are available in the Crystallographic Information File (CIF) provided as supplementary material to the publication by Wheatley and Kaduk (2018) in the journal Powder Diffraction.[\[1\]](#)

Molecular Structure and Hydrogen Bonding

The crystal structure of **triammonium** citrate is characterized by an extensive network of hydrogen bonds. The citrate anion and the three ammonium cations are linked through N-H...O interactions. The hydroxyl group of the citrate molecule also participates in hydrogen bonding with a terminal carboxylate group[\[1\]](#). These interactions are crucial in stabilizing the crystal lattice.

Experimental Protocols

Crystal Growth

Single crystals of **triammonium** citrate can be grown from a saturated aqueous solution by the slow evaporation method at room temperature. High-purity **triammonium** citrate salt is dissolved in deionized water to create a saturated solution. This solution is then left undisturbed in a controlled environment to allow for the gradual evaporation of the solvent, leading to the formation of well-defined single crystals over time.

X-ray Diffraction Analysis

A suitable single crystal of **triammonium** citrate is mounted on a goniometer head of a diffractometer. Data collection is typically performed at low temperatures (e.g., 200 K) to minimize thermal vibrations and obtain higher quality data. The crystal is irradiated with

monochromatic X-rays (e.g., MoK α radiation, $\lambda = 0.71073 \text{ \AA}$), and the diffraction pattern is recorded on a detector. The collected data are then processed to determine the unit cell parameters, space group, and the three-dimensional arrangement of atoms in the crystal.

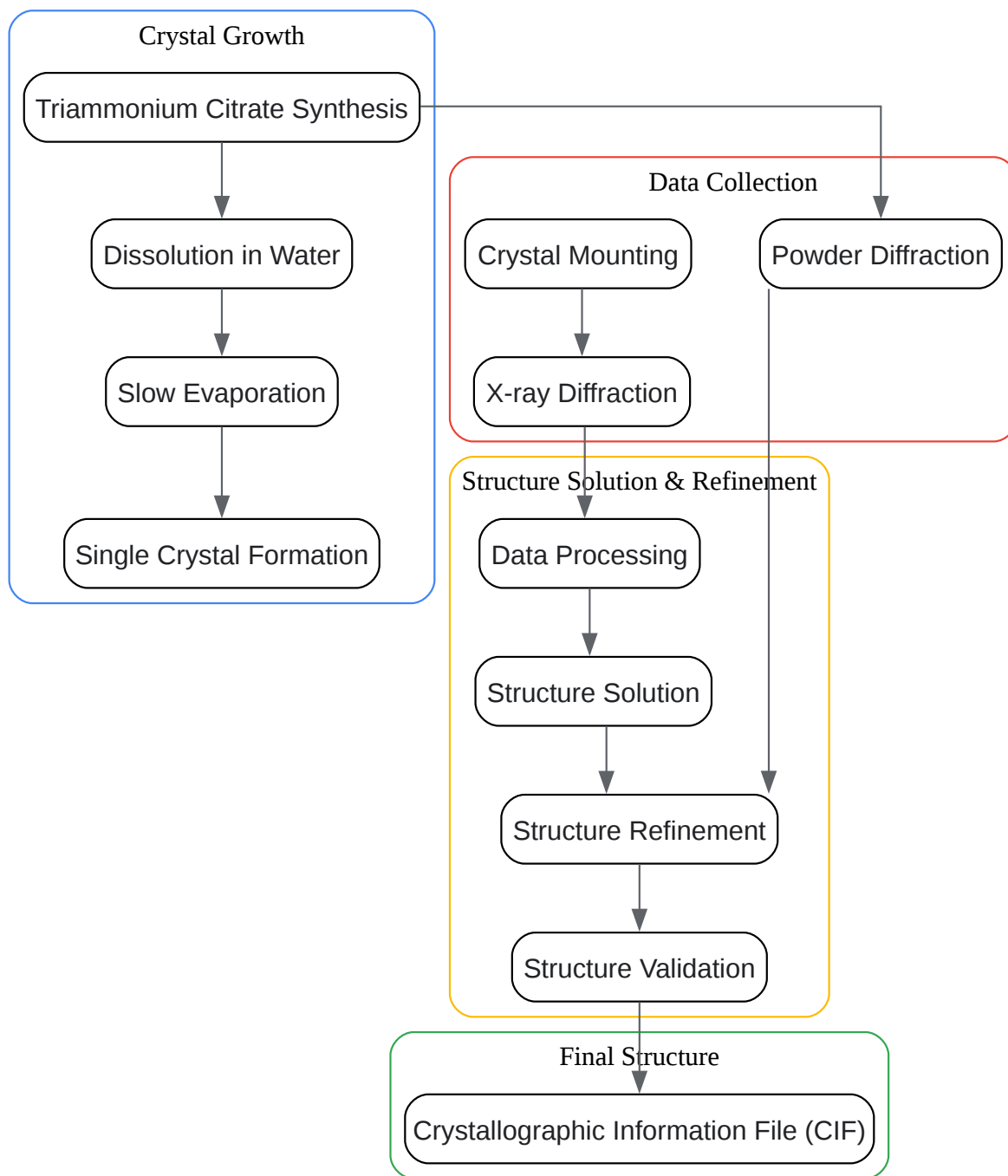
For powder X-ray diffraction (PXRD) analysis, a polycrystalline sample of **triammonium** citrate is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder and analyzed using a powder diffractometer. The instrument is typically operated in a Bragg-Brentano geometry with CuK α radiation. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is recorded. This pattern serves as a fingerprint of the crystalline phase and can be used for phase identification and Rietveld refinement to obtain accurate lattice parameters.

Visualizations

Experimental Workflow for Crystal Structure

Determination

The following diagram illustrates the typical workflow for determining the crystal structure of **triammonium** citrate.

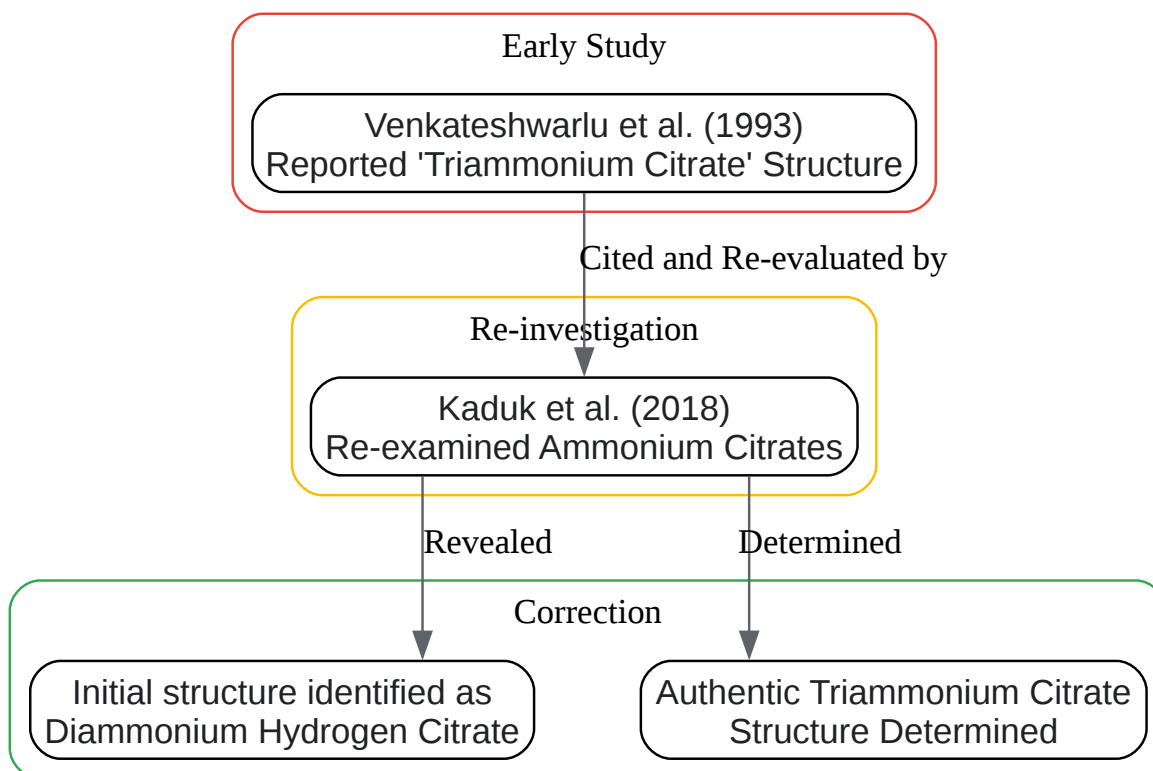


[Click to download full resolution via product page](#)

Experimental workflow for **triammonium** citrate crystal structure determination.

Historical Context of Triammonium Citrate Structure Determination

The determination of the correct crystal structure of **triammonium** citrate has a notable history involving an initial misidentification, which was later corrected.



[Click to download full resolution via product page](#)

*Correction of the **triammonium** citrate crystal structure.*

Conclusion

The crystal structure of **triammonium** citrate has been unambiguously determined to be orthorhombic with the space group $P2_12_12_1$. The structure is stabilized by a comprehensive network of N-H...O hydrogen bonds. This technical guide provides the essential crystallographic data and experimental protocols for the analysis of this compound. The provided workflows offer a clear overview of the process of structure determination and the historical context of this particular crystal structure. For researchers in drug development, a

thorough understanding of the solid-state structure of citrate salts is critical for formulation, stability, and bioavailability studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [triammonium citrate crystal structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15348185#triammonium-citrate-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

